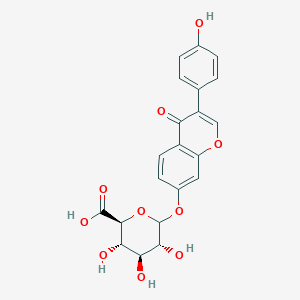
Formononetin-B-D-glucuronide sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Formononetin-B-D-glucuronide sodium salt is a synthetic compound derived from formononetin, an isoflavone found naturally in various plant species such as Astragalus mongholicus and Trifolium pratense. This compound is known for its bioactive properties and is commonly used in scientific research, particularly in the fields of chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
Formononetin-B-D-glucuronide sodium salt is synthesized through a series of chemical reactions involving formononetin and glucuronic acid. The process typically involves the following steps:
Activation of Glucuronic Acid: Glucuronic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated glucuronic acid is then coupled with formononetin under mild conditions to form the glucuronide conjugate.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the pure formononetin-B-D-glucuronide.
Sodium Salt Formation: The purified glucuronide is then converted to its sodium salt form by reacting it with sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps .
化学反応の分析
Types of Reactions
Formononetin-B-D-glucuronide sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the glucuronide moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of formononetin-B-D-glucuronide.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted glucuronide derivatives.
科学的研究の応用
Formononetin-B-D-glucuronide sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligosaccharides and polysaccharides.
Biology: Acts as an inhibitor of human DNA polymerase alpha, which is crucial in the study of viral replication, including human immunodeficiency virus (HIV) and herpes simplex virus type 1 (HSV1).
Medicine: Investigated for its potential in treating estrogen-related disorders and osteoporosis.
Industry: Utilized in the development of bioactive compounds for pharmaceuticals and nutraceuticals
作用機序
Formononetin-B-D-glucuronide sodium salt exerts its effects through several molecular mechanisms:
Inhibition of DNA Polymerase Alpha: This compound inhibits the activity of DNA polymerase alpha, thereby preventing the replication of certain viruses.
Antioxidant Activity: It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: The compound downregulates the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), thereby reducing inflammation
類似化合物との比較
Formononetin-B-D-glucuronide sodium salt is unique compared to other similar compounds due to its specific bioactive properties and applications. Some similar compounds include:
Biochanin A: Another isoflavone with similar antioxidant and anti-inflammatory properties.
Daidzein: Known for its estrogenic activity and use in treating menopausal symptoms.
Genistein: Exhibits anticancer properties and is used in the study of various cancers
生物活性
Formononetin-B-D-glucuronide sodium salt is a glucuronide conjugate of formononetin, a naturally occurring isoflavonoid. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Synthesis and Properties
This compound is synthesized through the coupling of formononetin with glucuronic acid. The process involves:
- Activation of Glucuronic Acid : Using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
- Coupling Reaction : The activated glucuronic acid is coupled with formononetin.
- Purification : Techniques such as column chromatography are employed to purify the product.
- Formation of Sodium Salt : The purified glucuronide is converted to its sodium salt form using sodium hydroxide.
This compound exhibits several biological activities through distinct mechanisms:
- Inhibition of DNA Polymerase Alpha : This compound has been shown to inhibit human DNA polymerase alpha, which plays a critical role in viral replication processes, including those of HIV and HSV-1.
- Antioxidant Activity : It demonstrates antioxidant properties by scavenging free radicals and mitigating oxidative stress, which can contribute to various diseases.
- Anti-inflammatory Effects : The compound downregulates pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), leading to reduced inflammation.
Pharmacological Applications
This compound is being investigated for various therapeutic applications:
- Estrogen-related Disorders : Its potential use in treating conditions linked to estrogen imbalances is under exploration.
- Osteoporosis : Research indicates it may have a role in managing osteoporosis due to its estrogenic activity.
- Cancer Research : Investigations into its anti-cancer properties, particularly in colorectal cancer models, have shown promising results .
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
特性
CAS番号 |
18524-03-3 |
|---|---|
分子式 |
C22H20O10 |
分子量 |
444.4 g/mol |
IUPAC名 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1 |
InChIキー |
UMBVLOHYPOQARY-SXFAUFNYSA-N |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
異性体SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
正規SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
同義語 |
3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; 3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; Formononetin Glucuronide; Formononetin-7-O-Glucuronide; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















